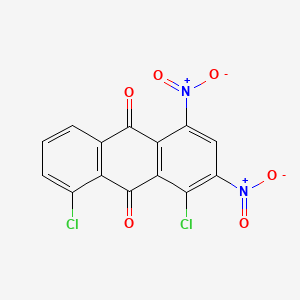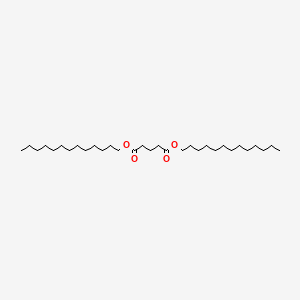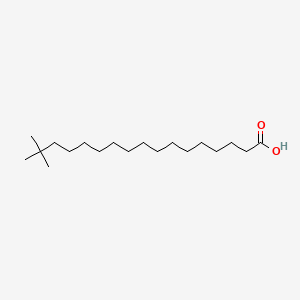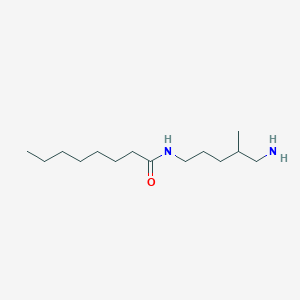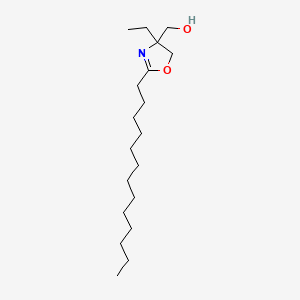
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol typically involves the reaction of nitriles with amino alcohols under specific conditions. One common method is the solvent-free reaction of nitriles with amino alcohols under microwave irradiation, which affords good to high yields . The reaction conditions often include the use of pyridinium hydrobromide perbromide (PHPB) in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,4-Trimethyl-2-oxazoline: This compound has a similar oxazoline structure but with different substituents.
4-Ethyl-4,5-dihydro-2-tridecyl-4-oxazolemethanol: This is a synonym for 4-ethyl-2-tridecyl-2-oxazoline-4-methanol.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
93841-64-6 |
|---|---|
分子式 |
C19H37NO2 |
分子量 |
311.5 g/mol |
IUPAC名 |
(4-ethyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C19H37NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-20-19(4-2,16-21)17-22-18/h21H,3-17H2,1-2H3 |
InChIキー |
CZTMWKFITKPOPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


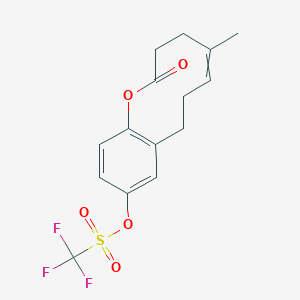
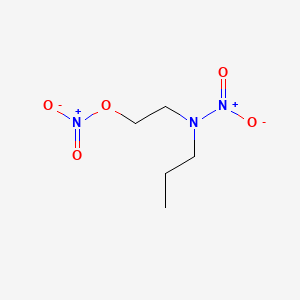

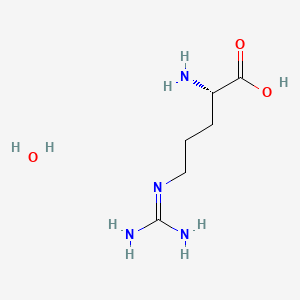
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
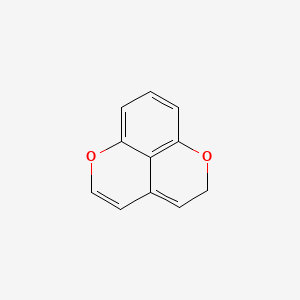

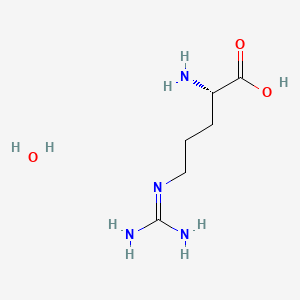
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
